N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a fluorinated heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. Key structural attributes include:
- Methyl groups at positions 4 and 7, enhancing steric stability.
- 4-Fluorophenyl groups at position 8 and the carboxamide nitrogen (N), which may improve lipophilicity and receptor binding .
- A carboxamide moiety at position 3, critical for hydrogen bonding in biological systems.
This compound belongs to a class of azolo[5,1-c][1,2,4]triazines, which are associated with diverse pharmacological activities, including adenosine receptor antagonism .
Properties
Molecular Formula |
C20H15F2N5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C20H15F2N5O/c1-11-17(13-3-5-14(21)6-4-13)19-25-24-18(12(2)27(19)26-11)20(28)23-16-9-7-15(22)8-10-16/h3-10H,1-2H3,(H,23,28) |
InChI Key |
IQWCPGUCVCLUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
Hydrazones are synthesized by reacting 5-aminouracil derivatives with aromatic diazonium salts. For example:
Cyclization to Pyrazolo-triazine
Hydrazones undergo cyclization in pyridine or DMA at elevated temperatures:
Introduction of 4-Fluorophenyl Groups
Nucleophilic Aromatic Substitution at C8
The 8-position is functionalized via substitution reactions:
Amidation at C3
The ester group at C3 is converted to the carboxamide:
Methyl Group Installation
Alkylation of Pyrazolo-triazine Core
Methyl groups at C4 and C7 are introduced via alkylation:
Integrated Synthesis Routes
One-Pot Sequential Method
A streamlined approach combines cyclization and functionalization:
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency:
Analytical Characterization
Spectral Data
Purity Assessment
Challenges and Solutions
Low Yields in Substitution Reactions
Chemical Reactions Analysis
Types of Reactions
N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine compounds exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Studies have shown that compounds similar to N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can inhibit cyclooxygenase (COX) enzymes effectively. In vitro assays demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
This compound has also been investigated for its anticancer properties. A patent describes its effectiveness in inhibiting tumor cell proliferation. The mechanism is thought to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Case Study: Neuroinflammation
A notable application of this compound is in the field of neuroinflammation. It has been used as a precursor for radiotracers in positron emission tomography (PET) imaging to study microglial activation in neurological disorders. The compound's structure allows for effective labeling with fluorine-18, enhancing imaging capabilities in preclinical studies .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo derivatives against various pathogens. The compound has shown promising activity against Gram-positive bacteria and fungi in preliminary assays. Further investigations are ongoing to determine the specific mechanisms of action and efficacy compared to existing antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of fluorophenyl groups enhances its binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target proteins, stabilizing the interaction.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Functional Group Impact
- Carboxamide vs. Ester/Acetyl Groups: The carboxamide in the target compound and 921111-13-9 supports hydrogen bonding, a critical feature for adenosine receptor binding . Replacing this with an acetyl (895359-12-3) or ester (1871041-43-8) group diminishes this interaction, likely reducing biological activity.
- Fluorine Substitution: The 4-fluorophenyl groups in the target compound and 921111-13-9 enhance electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., 895359-12-3 with 4-methoxyphenyl) .
- Methyl Groups at Positions 4 and 7 :
These substituents are conserved across most analogs, suggesting their role in maintaining planarity and reducing ring flexibility for optimal receptor interaction .
Pharmacological Implications
- Fluorine substitution may further optimize binding .
- SAR Insights :
Research Findings and Data
Physicochemical Properties
- LogP and Solubility: Fluorinated analogs (e.g., target compound) exhibit higher logP values than non-fluorinated derivatives, favoring blood-brain barrier penetration .
- Melting Points : Methyl and fluorine substituents increase melting points due to enhanced crystal packing (e.g., 921111-13-9 has a higher molecular weight and likely higher mp than 895359-12-3) .
Biological Activity
N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. Its unique structure features multiple functional groups that contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 379.4 g/mol. The compound's structure includes two fluorophenyl groups and a carboxamide functional group attached to the pyrazolo core.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N5O |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | IQWCPGUCVCLUQE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrazolo Core : Cyclization reactions using hydrazine derivatives and nitriles.
- Introduction of Fluorophenyl Groups : Achieved through Suzuki-Miyaura coupling reactions.
- Methylation : Utilization of alkylation reagents like methyl iodide.
These methods allow for the precise construction of the compound's complex structure while maintaining functional integrity.
Anticancer Properties
Recent studies have investigated the anticancer potential of pyrazolo[5,1-c][1,2,4]triazine derivatives. For instance:
- Cell Line Testing : In vitro evaluations against human cancer cell lines (e.g., MCF-7 for breast cancer and K-562 for leukemia) have shown varying degrees of cytotoxicity. However, specific studies on this compound revealed no significant inhibition against CDK2 or Abl kinases in tested concentrations .
The compound's mechanism is primarily linked to its interaction with specific enzymes or receptors:
- Enzyme Inhibition : It may act as a competitive inhibitor by binding to active sites on target proteins due to the presence of the carboxamide group which can form hydrogen bonds.
- Binding Affinity : The fluorophenyl groups enhance binding affinity and specificity towards biological targets .
Case Studies
Several case studies highlight the biological activity of related compounds within the pyrazolo family:
- Antitumor Activity : A series of pyrazolo derivatives demonstrated moderate cytostatic activity against various cancer cell lines. Notably:
- Antiviral Potential : Some derivatives have shown promise against viral infections through in silico docking studies that suggest effective binding to viral proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
